![molecular formula C18H20N2O3 B5711536 N-(2-ethoxyphenyl)-4-(propionylamino)benzamide](/img/structure/B5711536.png)
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that selectively targets the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a crucial role in maintaining cellular homeostasis.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used in various scientific research studies to investigate the role of PERK in the UPR pathway. It has been shown to inhibit PERK activation and reduce UPR-mediated cell death in cancer cells. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been used to study the effects of PERK inhibition on glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used to investigate the therapeutic potential of targeting PERK in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide selectively binds to the ATP-binding site of PERK and inhibits its kinase activity. This results in a decrease in UPR activation and a reduction in UPR-mediated cell death. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been shown to inhibit the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is downstream of PERK in the UPR pathway. This leads to a decrease in protein synthesis and a reduction in ER stress.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have antitumor effects in various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to improve glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its selectivity for PERK, which allows for specific targeting of the UPR pathway. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of research is the investigation of the therapeutic potential of targeting PERK in neurodegenerative diseases. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-ethoxyphenyl)-4-(propionylamino)benzamide and to develop strategies to minimize these effects.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 2-ethoxyaniline with 4-nitrobenzoyl chloride to form 2-ethoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reduced to 2-ethoxy-N-(4-aminobenzoyl)aniline using palladium on carbon as a catalyst. The final step involves the acylation of 2-ethoxy-N-(4-aminobenzoyl)aniline with propionyl chloride to form N-(2-ethoxyphenyl)-4-(propionylamino)benzamide.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-5-6-8-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFMZQYMBPUBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.